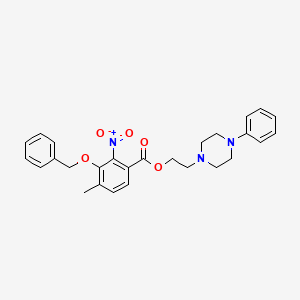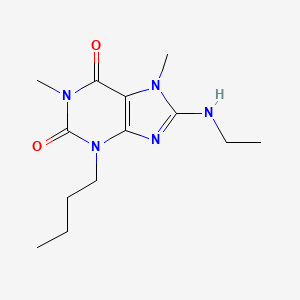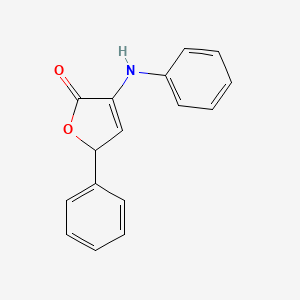
3-Anilino-5-phenylfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-anilino-5-phenyl-5H-furan-2-one is an organic compound characterized by a furan ring substituted with an anilino group at the 3-position and a phenyl group at the 5-position. This compound belongs to the class of furan derivatives, which are known for their diverse biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-anilino-5-phenyl-5H-furan-2-one typically involves the reaction of aromatic amines, aldehydes, and acetylenic esters. One efficient method employs HY Zeolite nano-powder as a catalyst, which facilitates the three-component reaction to yield the desired furan-2(5H)-one derivatives . The reaction conditions generally include moderate temperatures and the use of solvents such as toluene or ethanol.
Industrial Production Methods
Industrial production of 3-anilino-5-phenyl-5H-furan-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound. Additionally, purification processes such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-anilino-5-phenyl-5H-furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, quinones, and dihydrofuran compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-anilino-5-phenyl-5H-furan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-anilino-5-phenyl-5H-furan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity . In anticancer applications, the compound may inhibit enzymes such as cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,4,5-substituted furan-2(5H)-ones: These compounds share a similar furan ring structure but differ in the nature and position of substituents.
Quinazoline derivatives: These compounds also exhibit significant biological activities and are used in similar applications such as anticancer and antimicrobial therapies.
Uniqueness
3-anilino-5-phenyl-5H-furan-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of anilino and phenyl groups on the furan ring enhances its potential as a versatile intermediate in organic synthesis and a promising candidate in medicinal chemistry .
Properties
CAS No. |
17408-56-9 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-anilino-2-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C16H13NO2/c18-16-14(17-13-9-5-2-6-10-13)11-15(19-16)12-7-3-1-4-8-12/h1-11,15,17H |
InChI Key |
JLOFVHHNLSVDCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(C(=O)O2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B14001797.png)
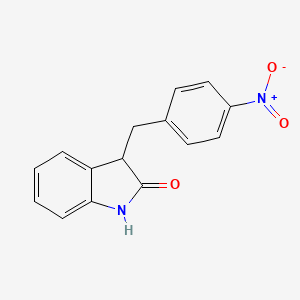
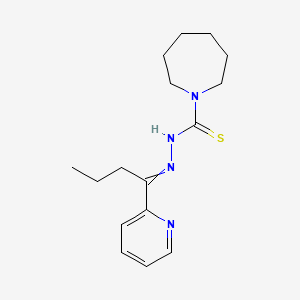
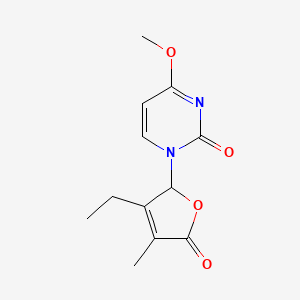
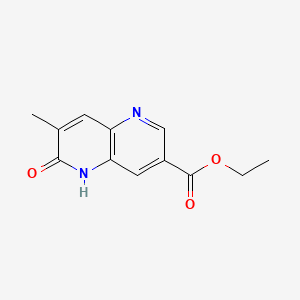
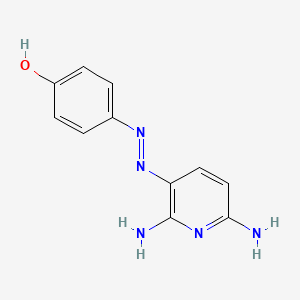
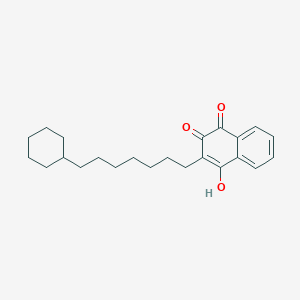
![Ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate](/img/structure/B14001838.png)
![Tert-butyl 4-[(2-methoxyethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14001839.png)
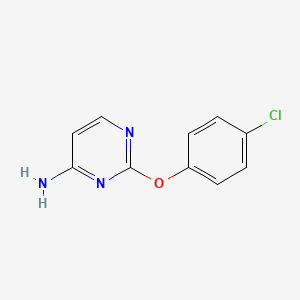
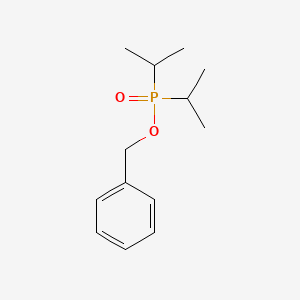
![1-{[(2-Methoxyphenyl)amino]oxy}-3-phenoxypropan-1-one](/img/structure/B14001852.png)
